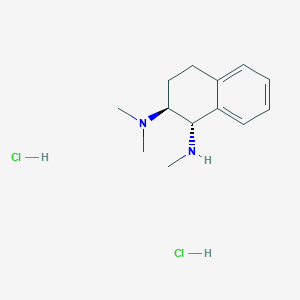
rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine dihydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a tetrahydronaphthalene core and multiple methyl groups attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine dihydrochloride typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include the formation of the tetrahydronaphthalene core followed by the introduction of the diamine functionality and subsequent methylation of the nitrogen atoms. The final product is then converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-cycloheptane-1,2-diamine dihydrochloride
- rac-(1R,2R)-2-hydrazinylcyclopentan-1-ol dihydrochloride
- rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride
Uniqueness
rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine dihydrochloride is unique due to its specific structural features, which include a tetrahydronaphthalene core and multiple methyl groups on the nitrogen atoms. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H22Cl2N2 |
|---|---|
Molecular Weight |
277.23 g/mol |
IUPAC Name |
(1S,2S)-1-N,2-N,2-N-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c1-14-13-11-7-5-4-6-10(11)8-9-12(13)15(2)3;;/h4-7,12-14H,8-9H2,1-3H3;2*1H/t12-,13-;;/m0../s1 |
InChI Key |
ZAHCVMZEXVHFEY-NJHZPMQHSA-N |
Isomeric SMILES |
CN[C@@H]1[C@H](CCC2=CC=CC=C12)N(C)C.Cl.Cl |
Canonical SMILES |
CNC1C(CCC2=CC=CC=C12)N(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


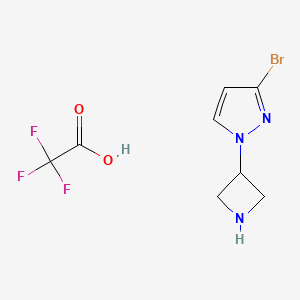
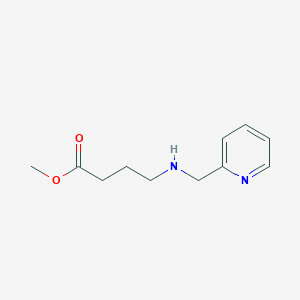
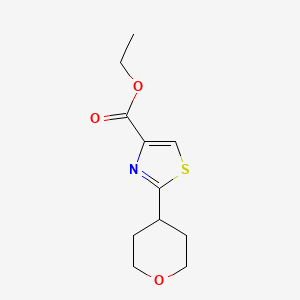
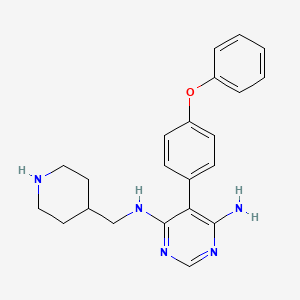

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid](/img/structure/B13502632.png)
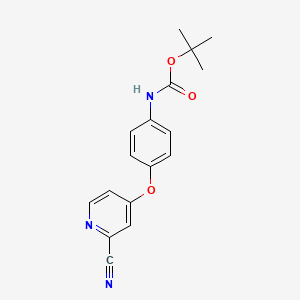
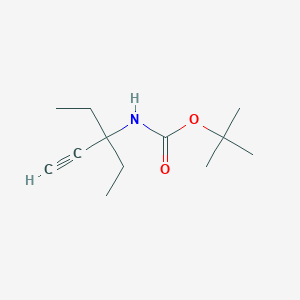
![(1-Methyl-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B13502665.png)
![rac-tert-butyl (1R,5R,6S)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13502671.png)

![6-Chloro-2h,3h,4h,5h-pyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B13502683.png)
![1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene](/img/structure/B13502687.png)
![1-[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanamine hydrochloride](/img/structure/B13502699.png)
